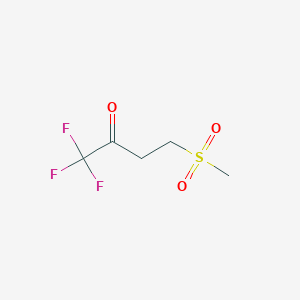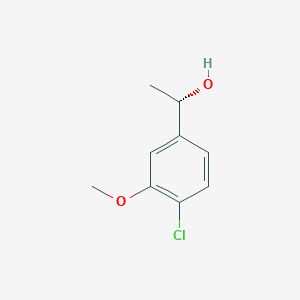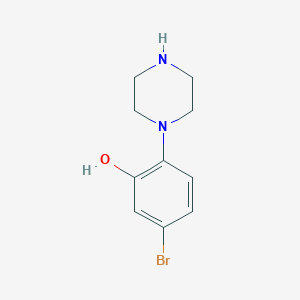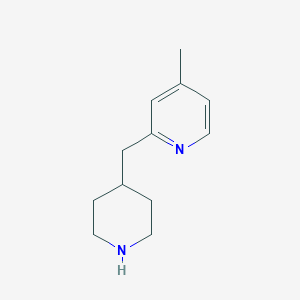![molecular formula C20H25ClN4O5 B13606828 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride](/img/structure/B13606828.png)
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride is a synthetic compound known for its role in targeted protein degradation. It is often used as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with an appropriate isoindoline derivative under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The final product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing PROTACs. These molecules are designed to target and degrade specific proteins, making them valuable tools for studying protein function and regulation .
Biology
In biological research, PROTACs synthesized using this compound are used to investigate cellular processes by selectively degrading proteins involved in those processes. This helps in understanding the roles of specific proteins in cell signaling, growth, and apoptosis .
Medicine
Medically, PROTACs have potential therapeutic applications. They can be designed to degrade disease-causing proteins, offering a novel approach to treating conditions like cancer, neurodegenerative diseases, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. Its role in targeted protein degradation makes it a valuable tool for drug discovery and development .
Mécanisme D'action
The mechanism of action of 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride involves its incorporation into PROTACs. These molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The compound’s structure allows it to bind effectively to both the target protein and the E3 ligase, facilitating the formation of a ternary complex that promotes protein degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-(2,6-dioxopiperidin-3-yl)propanamide hydrochloride
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]heptanamide hydrochloride offers unique advantages in PROTAC synthesis. Its structure provides an optimal balance between binding affinity and specificity, making it highly effective in targeted protein degradation .
Propriétés
Formule moléculaire |
C20H25ClN4O5 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
7-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]heptanamide;hydrochloride |
InChI |
InChI=1S/C20H24N4O5.ClH/c21-11-4-2-1-3-8-15(25)22-13-7-5-6-12-17(13)20(29)24(19(12)28)14-9-10-16(26)23-18(14)27;/h5-7,14H,1-4,8-11,21H2,(H,22,25)(H,23,26,27);1H |
Clé InChI |
KFAZENNMIMKIQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



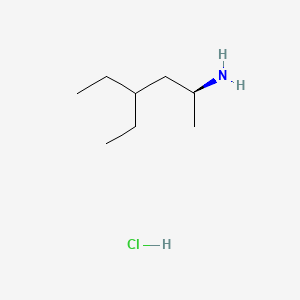

![O-[(oxolan-2-yl)methyl]hydroxylamine](/img/structure/B13606769.png)
amine](/img/structure/B13606775.png)
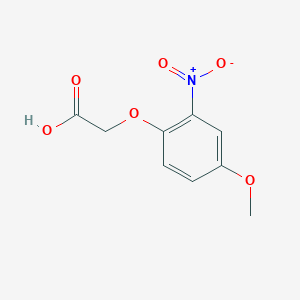


![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)

